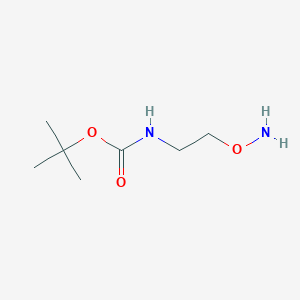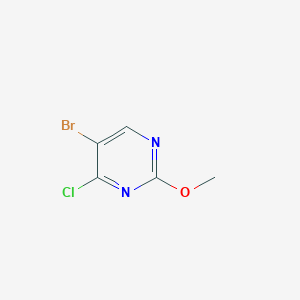
9-Bromo-10-(2-naphthyl)anthracene
Descripción general
Descripción
9-Bromo-10-(2-naphthyl)anthracene is a chemical compound with the molecular formula C24H15Br and a molecular weight of 383.29 . It appears as an off-white to yellow or green powder or crystal . This compound is used as a reagent in the determination of amines .
Molecular Structure Analysis
The InChI code for 9-Bromo-10-(2-naphthyl)anthracene is1S/C24H15Br/c25-24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
9-Bromo-10-(2-naphthyl)anthracene is a solid at 20°C . The compound’s solubility in toluene is also mentioned .Aplicaciones Científicas De Investigación
- 9-Bromo-10-(2-naphthyl)anthracene is used in the field of OLEDs . It’s a component of the host material in red organic light-emitting devices . The use of this compound in OLEDs can lead to high efficiency and stability .
- The method of application involves the use of 9,10-di(2-naphthyl)anthracene (ADN) as a wide band gap host material in the devices . Other materials like N,N0-bis(1-naphthyl)-N,N0-diphenyl-1,10-biphenyl-4,40-diamine (NPB) and tris(8-hydroxy-quinoline) aluminum (Alq) are used as hole and electron transport layers, respectively .
- The results show that the emission efficiency and stability of the co-doped ADN-based devices are greatly improved and the turn-on voltage is also decreased .
- 9-Bromo-10-(2-naphthyl)anthracene has applications in the field of fluorescent probes . It’s used in the design of blue emitting materials .
- The method of application involves the substitution of 9,10-substituted anthracenes . The substitutions were found to affect the UV/Vis absorption only to a small extent, however the fluorescence properties were more affected with the thiophene substituents that decreased the fluorescence quantum yield from unity to <10% .
- The results indicate that the first and second triplet state energies are also unaffected .
Organic Light Emitting Diodes (OLEDs)
Fluorescent Probes
Determination of Amines
- This compound is used in the field of photon upconversion . It’s used in the design of blue emitting materials .
- The method of application involves the use of 9,10-substituted anthracenes . The substitutions were found to affect the UV/Vis absorption only to a small extent, however the fluorescence properties were more affected with the thiophene substituents that decreased the fluorescence quantum yield from unity to <10% .
- The results indicate that the first and second triplet state energies are also unaffected . The three most fluorescent derivatives were successfully utilized as annihilators in a triplet–triplet annihilation upconversion (TTA-UC) system .
Triplet–Triplet Annihilation Photon Upconversion
Building Block and Organic Intermediate
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
Propiedades
IUPAC Name |
9-bromo-10-naphthalen-2-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIFDWYMWOJKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583042 | |
| Record name | 9-Bromo-10-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-10-(2-naphthyl)anthracene | |
CAS RN |
474688-73-8 | |
| Record name | 9-Bromo-10-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)







![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

